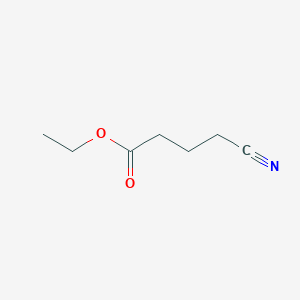

Ethyl 4-cyanobutanoate

Vue d'ensemble

Description

Synthesis Analysis

Ethyl 4-cyanobutanoate can be synthesized through various methods. One approach involves the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate using whole cells, which yields both enantiomers of ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess (ee) and yield (Jin & Zhang, 2011). Another method utilizes recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate (Yamamoto, Matsuyama, & Kobayashi, 2002).

Molecular Structure Analysis

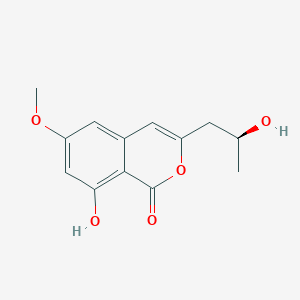

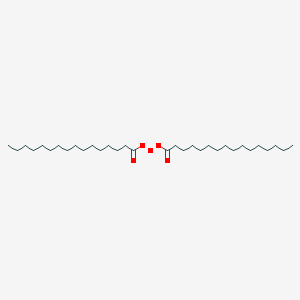

The molecular structure of ethyl 4-cyanobutanoate and its derivatives has been a subject of study. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized using spectroscopic methods, revealing its enamine tautomer in the solid state and specific bond distances and angles (Johnson et al., 2006).

Chemical Reactions and Properties

Ethyl 4-cyanobutanoate undergoes various chemical reactions. It can be involved in Michael addition reactions, as shown by the synthesis of 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates (Gaudemar-Bardone & Mladenova, 1990). Furthermore, it participates in the hydrogenation process to form different products based on the type of catalysts used (Zhu, Price, Walker, & Zhao, 2005).

Applications De Recherche Scientifique

Synthesis of 3-Substituted Ethyl 4,4,4-Trichloro-2-Cyanobutanoates : These compounds are synthesized with high stereoselectivity through a one-pot reaction, showing the versatility of Ethyl 4-cyanobutanoate in creating a variety of chemically significant derivatives (Gaudemar-Bardone & Mladenova, 1990).

Selective Hydrogenation to Produce Diamine and Heterocycles : Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate undergoes selective hydrogenation to yield diamines and heterocycles, demonstrating the compound’s potential in producing structurally diverse molecules (Zhu et al., 2005).

Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutanoate : Employing recombinant Escherichia coli cells, Ethyl 4-cyanobutanoate is used for synthesizing Ethyl (R)-4-Chloro-3-Hydroxybutanoate, a compound with significant biotechnological implications (Yamamoto et al., 2002).

Enzymatic Synthesis of Ethyl 4-Cyano-3-Hydroxybutanoate Enantiomers : This synthesis is crucial for producing liptor, a drug used to lower cholesterol. The use of whole cells in the synthesis highlights the compound's importance in pharmaceutical manufacturing (Jin & Zhang, 2011).

Synthesis of Psychotropic Substances : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative of Ethyl 4-cyanobutanoate, has been synthesized and used in creating benzo[h]quinazolines, with potential psychotropic activity (Grigoryan et al., 2011).

Synthesis of Optically Pure Ethyl (R)-4-Cyano-3-Hydroxybutanoate : This compound is vital for producing atorvastatin, a cholesterol-lowering drug, highlighting its significance in drug synthesis (You, Liu, & Zheng, 2013).

Biosynthesis of Ethyl (S)-4-Chloro-3-Hydroxybutanoate Ester : The biocatalysis of Ethyl 4-chloro-3-oxobutanoate ester to Ethyl (S)-4-Chloro-3-Hydroxybutanoate ester is used in the production of chiral drugs, demonstrating the bio-applicability of Ethyl 4-cyanobutanoate (Ye, Ouyang, & Ying, 2011).

Biocatalytic Synthesis of Ethyl (R)-2-Hydroxy-4-Phenylbutanoate : Highlighting the compound's role in the synthesis of ACE inhibitors, this study demonstrates the utility of Ethyl 4-cyanobutanoate in medicinal chemistry (Zhao Jin-mei, 2008).

Safety and Hazards

Ethyl 4-cyanobutanoate is classified as a dangerous substance. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 4-cyanobutanoate is a chemical compound with the formula C7H11NO2 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It is known that the compound plays a role in the synthesis of certain drugs . For instance, it is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin . It is also used as a synthon in the production of L-carnitine and ®-4-amino-3-hydroxybutanoic acid .

Pharmacokinetics

Some properties have been reported . The compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

It is known to be used in the synthesis of certain drugs . For instance, it is used in the production of atorvastatin, a cholesterol-lowering drug . The compound’s role in these syntheses suggests that it may have significant effects at the molecular and cellular levels.

Action Environment

It is known that the compound should be stored in a dry room at room temperature . This suggests that factors such as humidity and temperature could potentially affect the compound’s stability and efficacy.

Propriétés

IUPAC Name |

ethyl 4-cyanobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXXCVVSJXZBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451157 | |

| Record name | Ethyl 4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10444-38-9 | |

| Record name | Ethyl 4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)